molecular formula C16H19NO3 B15238838 Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate

Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate

Cat. No.: B15238838
M. Wt: 273.33 g/mol
InChI Key: JOIWNPMCHDEXQK-UHFFFAOYSA-N
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Description

Benzyl (8-oxobicyclo[321]octan-3-YL)carbamate is a chemical compound that features a bicyclic structure with an oxo group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (8-oxobicyclo[32One common method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization . This method allows for the efficient construction of the 8-oxobicyclo[3.2.1]octane scaffold with a wide substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis of Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate.

Chemical Reactions Analysis

Types of Reactions

Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under specific conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bicyclic structure may also facilitate binding to specific receptors, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate is unique due to its specific combination of a benzyl group, an oxo group, and a carbamate moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

benzyl N-(8-oxo-3-bicyclo[3.2.1]octanyl)carbamate

InChI

InChI=1S/C16H19NO3/c18-15-12-6-7-13(15)9-14(8-12)17-16(19)20-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,19)

InChI Key

JOIWNPMCHDEXQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1C2=O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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